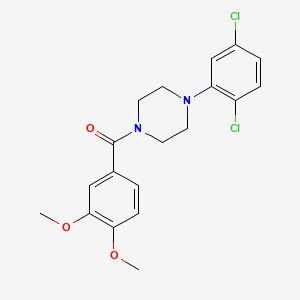![molecular formula C20H24N2O2 B3611287 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3611287.png)
1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine
Descripción general
Descripción
1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological properties. In
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, receptors, and enzymes in the cell membrane and endoplasmic reticulum. 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine binds to the sigma-1 receptor with high affinity and activates downstream signaling pathways, leading to a variety of cellular effects. This compound has been shown to modulate the activity of voltage-gated calcium channels, NMDA receptors, and TRPV1 channels, among others. This compound also enhances the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, this compound has been shown to protect against oxidative stress, apoptosis, and excitotoxicity. In animal models, this compound has been shown to have analgesic, antidepressant, anxiolytic, and cognitive-enhancing effects. This compound has also been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its dependence on the sigma-1 receptor for its activity.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is the development of more selective and potent sigma-1 receptor agonists, which could be used to further elucidate the physiological and pathological roles of the sigma-1 receptor. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of novel therapeutic strategies for neurodegenerative diseases. Finally, the potential use of this compound as a tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes warrants further investigation.
Aplicaciones Científicas De Investigación
1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely expressed in the central nervous system. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, mood regulation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-6-8-17(2)20(16)24-15-19(23)22-13-11-21(12-14-22)18-9-4-3-5-10-18/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHYGYKCNBUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B3611209.png)
![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3611220.png)
![3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3611228.png)
![1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3611230.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3611233.png)
![1-(2,5-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3611244.png)
![5,7-dimethyl-N-(3-nitrobenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3611251.png)

![4-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3611270.png)

![1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3611303.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3611310.png)